molecular formula C10H12BClO3 B3115390 5-Butyryl-2-chlorophenylboronic acid CAS No. 2096330-82-2

5-Butyryl-2-chlorophenylboronic acid

Cat. No. B3115390
CAS RN: 2096330-82-2
M. Wt: 226.46
InChI Key: ZLBSPVXBBYSRJS-UHFFFAOYSA-N
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Description

5-Butyryl-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C10H12BClO3 . It has a molecular weight of 226.47 . This compound is a valuable building block in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BClO3/c1-2-3-10(13)7-4-5-9(12)8(6-7)11(14)15/h4-6,14-15H,2-3H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The predicted density of this compound is 1.25±0.1 g/cm3, and its predicted boiling point is 421.7±55.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Suzuki-Miyaura Coupling

5-Butyryl-2-chlorophenylboronic acid is a derivative of phenylboronic acid, which is commonly used in Suzuki-Miyaura coupling reactions. This cross-coupling reaction facilitates the formation of carbon-carbon bonds, making it a vital tool in the synthesis of complex organic molecules. For example, copper-facilitated Suzuki-Miyaura coupling has been used for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, demonstrating the utility of boronic acid derivatives in the synthesis of diverse structures with improved yields and purities due to the elimination of acidic liberation steps of boronic acid species (Hergert et al., 2018).

Arylboronic Acid-Catalyzed Reactions

Arylboronic acids, including derivatives like this compound, are also used to catalyze the racemization of secondary and tertiary alcohols. This process involves reversible Brønsted acid-catalyzed C–O bond cleavage through an achiral carbocation intermediate, demonstrating the role of boronic acids in facilitating transformations that are significant for pharmaceutical syntheses and material science (Boyce et al., 2022).

Aza-Friedel–Crafts Reaction

Furthermore, 3-chlorophenylboronic acid, a compound structurally related to this compound, promotes efficient synthesis of 3-substituted indole derivatives through the aza-Friedel–Crafts reaction. This reaction showcases the applicability of chlorophenylboronic acids in synthesizing indole derivatives under mild conditions, contributing to the diversity of synthetic routes available for producing biologically active compounds (Goswami et al., 2015).

Fluorescence Quenching Studies

In the realm of analytical and bioanalytical chemistry, boronic acid derivatives are studied for their fluorescence quenching properties. For instance, the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid has been examined, providing insights into static quenching mechanisms and the diffusion-limited reactions of these compounds. Such studies are essential for developing sensitive analytical methods for detecting boronic acids and their derivatives in various matrices (Geethanjali et al., 2015).

properties

IUPAC Name

(5-butanoyl-2-chlorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BClO3/c1-2-3-10(13)7-4-5-9(12)8(6-7)11(14)15/h4-6,14-15H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSPVXBBYSRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)CCC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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